ALDH3A1 Inhibitory Potency: A >7-Fold Advantage Over the Tool Compound CB29
This compound demonstrates a significantly more potent inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to the widely used reference inhibitor CB29. In a standardized biochemical assay using benzaldehyde as a substrate, the target compound exhibits an IC50 value of 2.10 µM (2100 nM) [1]. In contrast, CB29, a well-characterized diarylamine inhibitor of the same enzyme, displays an IC50 of 16 µM (16,000 nM) under comparable assay conditions . This quantitative difference is crucial for studies aiming to achieve effective enzyme modulation at lower compound concentrations.
| Evidence Dimension | Inhibitory Potency (IC50) against human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2100 nM) |
| Comparator Or Baseline | CB29: IC50 = 16 µM (16,000 nM) |
| Quantified Difference | ~7.6-fold lower IC50 for the target compound, indicating higher potency. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubated for 1-2 mins followed by substrate addition; measured by spectrophotometric analysis. |
Why This Matters
This potency advantage enables the use of lower compound concentrations, reducing potential off-target effects and solubility issues in cellular assays, thereby increasing assay window and confidence in target validation studies.
- [1] BindingDB Entry BDBM50447072 / CHEMBL1890994: IC50 = 2.10E+3 nM for human ALDH3A1 inhibition. View Source
